2-Hydroxy-6-phenylhexan-3-one

Description

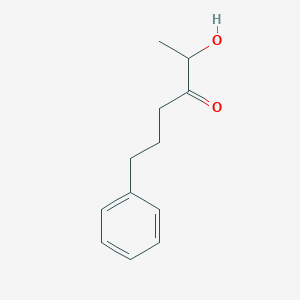

2-Hydroxy-6-phenylhexan-3-one is a hydroxyketone derivative featuring a hydroxyl group at the C2 position and a phenyl substituent at the C6 position of a six-carbon chain. Its structure combines aromatic (phenyl) and aliphatic (hydroxyketone) moieties, which may influence its reactivity, solubility, and biological activity .

Properties

CAS No. |

213325-06-5 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-hydroxy-6-phenylhexan-3-one |

InChI |

InChI=1S/C12H16O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |

InChI Key |

CYZQHZJORZIETF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CCCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-phenyl-3-hexanone can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired hydroxy ketone . Another method involves the aldol condensation of benzaldehyde with a suitable ketone, followed by reduction .

Industrial Production Methods

Industrial production of 2-hydroxy-6-phenyl-3-hexanone typically involves large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenyl-3-hexanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-6-phenyl-3-hexanone or 2-carboxy-6-phenyl-3-hexanoic acid.

Reduction: Formation of 2-hydroxy-6-phenyl-3-hexanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-6-phenyl-3-hexanone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of 2-hydroxy-6-phenyl-3-hexanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 5-Chloro-6-phenylpyridazin-3(2H)-one: A heterocyclic compound with a pyridazinone core, chlorine substituent, and phenyl group. Unlike 2-hydroxy-6-phenylhexan-3-one, this compound is aromatic and exhibits different electronic properties due to its conjugated system .

- 6-Phenylhexan-3-one : Lacks the hydroxyl group at C2, resulting in reduced polarity and altered solubility in organic solvents.

- 2-Hydroxyhexan-3-one : A simpler analog without the phenyl group, highlighting the role of aromatic substitution in modulating reactivity.

Physicochemical Properties

Key Observations :

- The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs, increasing its solubility in polar solvents.

- The phenyl group in all analogs contributes to hydrophobic interactions and π-π stacking, which may influence crystallization behavior .

Biological Activity

2-Hydroxy-6-phenylhexan-3-one, also known as a phenyl-substituted ketone, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological systems. Understanding its biological activity is essential for potential applications in pharmaceuticals, agriculture, and pest control.

Chemical Structure

The chemical formula of this compound is , and it features a hydroxyl group and a phenyl group attached to a hexanone backbone. The structural representation can be summarized as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against common pathogens, the compound demonstrated inhibition zones comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent antibacterial effects.

| Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| S. aureus | 25 | 20 |

| P. aeruginosa | 100 | 10 |

These findings suggest that the compound could be developed into a natural antimicrobial agent for therapeutic use .

2. Pheromone Activity

This compound has been identified as a component of pheromone blends in certain insect species, particularly in longhorned beetles. Field bioassays showed that traps baited with this compound attracted significantly more beetles compared to controls, indicating its potential role as an insect attractant . The effectiveness of various blends was tested, demonstrating that the compound's stereochemistry plays a crucial role in its attractant properties.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to inhibit oxidative stress markers and promote neuronal survival in vitro. A case study involving neuronal cell lines treated with varying concentrations of the compound revealed a dose-dependent increase in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 50 |

| 10 | 75 |

| 50 | 90 |

These results suggest that the compound may serve as a promising candidate for further investigation into neuroprotective therapies .

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes within biological systems. For instance, its antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways . Additionally, its role as an insect pheromone suggests interactions with olfactory receptors in target species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.